molecular formula C24H21NO5 B3517577 DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE

DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE

Cat. No.: B3517577
M. Wt: 403.4 g/mol
InChI Key: LGGOXBYNNZYHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE is a chemical compound known for its applications in various fields such as chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a dimethyl ester of terephthalic acid and a diphenylacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting dimethyl terephthalate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or amides.

Scientific Research Applications

DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets. The diphenylacetyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-AMINOTEREPHTHALATE
  • DIMETHYL 2-NITROTEREPHTHALATE
  • DIMETHYL 2-HYDROXYTEREPHTHALATE

Uniqueness

DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE is unique due to the presence of the diphenylacetyl group, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[(2,2-diphenylacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-23(27)18-13-14-19(24(28)30-2)20(15-18)25-22(26)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGOXBYNNZYHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE
Reactant of Route 2
Reactant of Route 2
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE
Reactant of Route 3
Reactant of Route 3
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE
Reactant of Route 4
Reactant of Route 4
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE
Reactant of Route 5
Reactant of Route 5
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE
Reactant of Route 6
Reactant of Route 6
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.